2,5-Dibenzylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74134-77-3 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,5-dibenzylpyrazine |
InChI |
InChI=1S/C18H16N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
XRVZQEDIRUIMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Methodological Advances in the Synthesis of 2,5 Dibenzylpyrazine
Catalytic Dehydrogenative Self-Coupling of β-Amino Alcohols
A prominent modern strategy for synthesizing 2,5-disubstituted pyrazines is the catalytic dehydrogenative self-coupling of β-amino alcohols. nih.govacs.org This method involves the direct use of amino alcohols to form the pyrazine (B50134) ring, releasing only water and hydrogen gas as byproducts, which underscores its atom-economical and environmentally benign nature. nih.govacs.orgexlibrisgroup.com For the synthesis of 2,5-dibenzylpyrazine, the corresponding starting material is 2-amino-3-phenylpropan-1-ol (B95927). acs.org
The shift from precious metal catalysts to those based on earth-abundant, low-toxicity metals is a key trend in sustainable chemistry. nih.govacs.org In this context, pincer complexes of metals like manganese have emerged as highly effective catalysts for pyrazine synthesis. nih.gov Specifically, acridine-based manganese pincer complexes have demonstrated remarkable activity in catalyzing the dehydrogenative self-coupling of β-amino alcohols to yield 2,5-substituted pyrazines. nih.govacs.orgexlibrisgroup.com
Pioneering work has shown that an acridine-based manganese pincer complex can effectively catalyze the self-coupling of 2-amino-3-phenylpropan-1-ol to produce this compound in a high yield of 95%. acs.org This represents a significant advancement, as it is one of the first instances of using a catalytic amount of an earth-abundant metal complex and a base for this transformation, avoiding the stoichiometric waste associated with previous methods that used cobalt complexes. nih.govacs.org The use of these manganese catalysts aligns with the principles of green chemistry by replacing noble metals like ruthenium and iridium, which were previously used for similar dehydrogenative couplings. nih.govacs.orgrsc.org
The efficiency of the catalytic synthesis of pyrazines is highly dependent on reaction conditions. rsc.orgresearchgate.netmedpharmres.com Research into the synthesis of 2,5-disubstituted pyrazines using manganese pincer complexes has included the optimization of several key parameters to maximize product yield. These parameters include the choice of solvent, the type and amount of base, reaction temperature, and duration. nih.gov
For the synthesis of 2,5-diphenylpyrazine (B189496), a close analog of this compound, a systematic optimization was performed. nih.gov The study found that using toluene (B28343) as the solvent at 150 °C with 2 mol % of the manganese catalyst and 3 mol % of potassium hydride (KH) as the base for 24 hours provided the best results. nih.govacs.org Other solvents like THF and 1,4-dioxane (B91453) gave slightly lower yields. nih.gov The choice of base was also critical; while KH was optimal, other bases like potassium tert-butoxide (tBuOK) and sodium methoxide (B1231860) (NaOMe) resulted in poor yields. nih.gov These optimized conditions were then successfully applied to the synthesis of this compound from 2-amino-3-phenylpropan-1-ol, achieving a 95% isolated yield. acs.org
Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis *
| Entry | Solvent | Base (3 mol %) | Temperature (°C) | Yield (%) |
| 1 | Toluene | KH | 150 | 99 |
| 2 | THF | KH | 150 | 90 |
| 3 | 1,4-Dioxane | KH | 150 | 95 |
| 4 | Toluene | KH | 125 | >99 |
| 5 | Toluene | None | 150 | Trace |
| 6 | Toluene | tBuOK | 150 | 15 |
| 7 | Toluene | NaOMe | 150 | 10 |
| 8 | Toluene | NaOEt | 150 | 81 |
Data derived from the catalytic synthesis of 2,5-diphenylpyrazine using an acridine-based manganese pincer complex (2 mol %) for 24h, which informed the conditions for this compound synthesis. nih.gov
The proposed mechanism for the formation of 2,5-disubstituted pyrazines via manganese-catalyzed dehydrogenative coupling involves a series of steps. nih.govacs.org
Initial Dehydrogenation : The process begins with the manganese pincer complex catalyzing the dehydrogenation of the β-amino alcohol (e.g., 2-amino-3-phenylpropan-1-ol). This step removes hydrogen from the alcohol group to form an amino aldehyde intermediate. nih.govacs.orgsci-hub.se
Self-Coupling and Condensation : Two molecules of the resulting amino aldehyde intermediate then undergo a self-coupling reaction. This is followed by an intramolecular condensation (cyclization) and the elimination of two molecules of water to form a 2,5-dihydropyrazine derivative. nih.govacs.org
Final Dehydrogenation (Aromatization) : The 2,5-dihydropyrazine intermediate subsequently undergoes a rapid, metal-catalyzed dehydrogenation. This final step eliminates a molecule of dihydrogen (H₂) to yield the stable, aromatic 2,5-disubstituted pyrazine product, such as this compound. nih.govacs.org
This entire sequence is an example of an acceptorless dehydrogenative coupling (ADC) process, where the starting material itself acts as the hydrogen acceptor in the final aromatization step, leading to the release of H₂ gas. rsc.orgsci-hub.se
Exploration of Alternative and Sustainable Synthetic Routes for this compound
While catalytic dehydrogenative coupling is a state-of-the-art method, other synthetic routes to pyrazines exist, though they are often less sustainable. Traditional industrial methods include the condensation of ethylenediamine (B42938) with vicinal diols using heterogeneous catalysts. nih.govacs.org Other established laboratory protocols involve the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.govacs.org Syntheses using α-halo ketones or the condensation of diamines with epoxides have also been reported. nih.govacs.org
In the pursuit of greener synthetic pathways, the focus has shifted towards methods that minimize waste, reduce energy consumption, and utilize renewable resources. chemistryjournals.netmdpi.com The manganese-catalyzed self-coupling of β-amino alcohols is a prime example of a sustainable route because it features high atom economy and generates only water and hydrogen as byproducts. acs.orgrsc.org The use of an earth-abundant metal catalyst further enhances its green credentials. rsc.org Alternative sustainable approaches could involve biocatalysis or the use of flow chemistry, which can offer improved control and efficiency over traditional batch processes. chemistryjournals.net
Asymmetric Synthesis Approaches Towards Chiral this compound Derivatives
The synthesis of chiral molecules is of great importance, particularly in pharmaceutical and materials science. mdpi.combeilstein-journals.orgmdpi.com While the synthesis of this compound itself results in an achiral molecule, the introduction of different substituents at the 2 and 5 positions, or further functionalization of the benzyl (B1604629) groups, could create chiral centers.
Currently, literature focusing specifically on the asymmetric synthesis of chiral derivatives of this compound is limited. However, general strategies for the asymmetric synthesis of related heterocyclic compounds offer potential pathways. rsc.org One approach could involve starting with an enantiomerically pure chiral β-amino alcohol. The stereocenter in the starting material could potentially direct the formation of a specific enantiomer of a chiral pyrazine derivative, provided the reaction conditions are mild enough to prevent racemization.
Another strategy involves the use of chiral catalysts. Asymmetric catalysis, using either transition metal complexes with chiral ligands or organocatalysts, is a powerful tool for constructing enantiomerically enriched molecules. mdpi.comnih.gov For pyrazine derivatives, this could entail an asymmetric version of the annulation reaction, where a chiral catalyst controls the stereochemical outcome of the cyclization step. While specific examples for this compound derivatives are not yet prevalent, the development of asymmetric methods for synthesizing other N-heterocycles suggests that such approaches are feasible and represent a promising area for future research. rsc.orgnih.gov
Chemical Transformations and Derivatization Strategies of 2,5 Dibenzylpyrazine
Oxidative Transformations of the Pyrazine (B50134) Ring System: Formation of N-Oxides
The nitrogen atoms of the pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation alters the electronic properties of the heterocycle, making it more amenable to certain substitution reactions. The oxidation of pyrazines to their corresponding mono- and di-N-oxides can be achieved using various oxidizing agents. thieme-connect.de
For 2,5-disubstituted pyrazines like 2,5-dibenzylpyrazine, oxidation can yield the corresponding 1-oxide or 1,4-dioxide. Research has shown that this compound 1-oxide serves as a key intermediate for further functionalization. researchgate.netjst.go.jp The introduction of the N-oxide functionality modifies the reactivity of the pyrazine ring, facilitating subsequent transformations that would be challenging with the parent pyrazine.
Table 1: Representative Oxidation of Pyrazine Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Peroxyacid (e.g., m-CPBA) | This compound 1-oxide | jst.go.jp |
Ring-Opening and Rearrangement Reactions: Conversion to Diketopiperazines
A significant transformation of the this compound scaffold involves its conversion into a 2,5-diketopiperazine (DKP), specifically the anhydride (B1165640) of phenylalanine. researchgate.netjst.go.jp Diketopiperazines are a prominent class of cyclic dipeptides found in numerous natural products and are valued for their diverse biological activities. wikipedia.orgbaranlab.org
This conversion is not a direct ring-opening but proceeds through a multi-step sequence. The process typically begins with the chlorination of the pyrazine ring, followed by subsequent reactions that lead to the formation of the six-membered diketopiperazine ring. jst.go.jp Studies have demonstrated the conversion of 2,5-dichloro-3,6-dibenzylpyrazine into phenylalanine anhydride. researchgate.netjst.go.jp This transformation effectively converts the aromatic pyrazine system into a saturated, peptide-like structure, highlighting a powerful strategy for bridging heterocyclic and peptide chemistry. The general principles of diketopiperazine ring-opening and modification can be influenced by reaction conditions and the nature of the nucleophiles used. nih.gov
Halogenation and Other Electrophilic Substitution Reactions on the Pyrazine Core
The pyrazine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. wikipedia.orgthieme-connect.de However, under specific conditions, direct functionalization of the carbon atoms on the pyrazine core is possible. Halogenation, particularly chlorination, represents a key example of such a transformation.
The synthesis of 2,5-dichloro-3,6-dibenzylpyrazine has been successfully achieved. jst.go.jp One effective method involves treating 3,6-dibenzylpiperazine-2,5-dione with phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270). nih.gov This reaction converts the diketopiperazine precursor into the fully aromatic, dichlorinated pyrazine derivative in good yield.
Table 2: Chlorination of 3,6-dibenzylpiperazine-2,5-dione
| Reactant | Reagents | Product | Yield | Reference |
|---|
The introduction of halogen atoms onto the pyrazine core serves as a crucial step for further derivatization, as these halogens can be displaced via nucleophilic substitution or participate in cross-coupling reactions, thereby enabling the synthesis of a wide array of functionalized pyrazines. wikipedia.org The general mechanism for electrophilic substitution on aromatic rings involves the generation of a potent electrophile that can overcome the aromatic stability of the ring. rahacollege.co.inmasterorganicchemistry.com
Functionalization of Benzyl (B1604629) Moieties for Extended Molecular Architectures
The benzyl groups of this compound offer alternative sites for derivatization, distinct from the pyrazine core. The benzylic position (the CH₂ group) is particularly reactive and can be functionalized through various organic transformations. wikipedia.org These modifications allow for the extension of the molecular architecture and the introduction of new functional groups without altering the central pyrazine ring.
Common strategies for benzylic functionalization include:
Oxidation : The benzylic methylene (B1212753) groups can be oxidized to carbonyl groups (ketones) or, under more vigorous conditions, to carboxylic acids. wikipedia.org For instance, reagents like chromium trioxide-3,5-dimethylpyrazole complex can selectively oxidize a benzylic methylene to a carbonyl. wikipedia.org
Halogenation : Free-radical bromination, such as the Wohl-Ziegler reaction, can selectively introduce a bromine atom at the benzylic position. wikipedia.org This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.
C-H Functionalization : Modern catalytic methods enable the direct functionalization of benzylic C-H bonds. Rhodium-catalyzed reactions, for example, have been used for the site-selective functionalization of benzylic C-H bonds to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Table 3: General Reactions for Benzyl Group Functionalization
| Reaction Type | Reagent Example | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ | Carboxylic acid (-COOH) | wikipedia.org |
| Oxidation | CrO₃-dmpyz | Carbonyl (C=O) | wikipedia.org |
| Bromination | NBS, light/initiator | Benzylic bromide (-CHBr) | wikipedia.org |
These derivatization strategies on the peripheral benzyl groups are crucial for creating larger, more complex molecules with potential applications in materials science and medicinal chemistry. nih.govorganic-chemistry.org
Chemo- and Regioselective Modification Protocols
Given the multiple reactive sites in this compound (the pyrazine nitrogens, the pyrazine carbons, and the benzylic positions), the development of chemo- and regioselective modification protocols is of paramount importance. Selectivity allows for the precise functionalization of one specific site in the molecule while leaving others intact.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, a mild oxidizing agent might selectively form the N-oxide at the pyrazine nitrogen without affecting the benzylic CH₂ groups. Conversely, a radical initiator like AIBN with NBS would selectively brominate the benzylic position without reacting with the aromatic pyrazine ring. wikipedia.org
Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available. In the context of this compound, this could involve selective oxidation to the mono-N-oxide instead of the di-N-oxide, or the selective functionalization of one of the two equivalent benzyl groups under certain stoichiometric conditions.
The development of such selective protocols is a key focus of modern synthetic chemistry. nih.gov For instance, reagent-controlled reductions of diazaporphyrins have demonstrated that the choice of reagent can dictate whether a C=C or C=N bond is selectively reduced, providing a model for achieving high selectivity in complex heterocyclic systems. nih.gov Applying these principles to this compound enables the controlled and predictable synthesis of complex derivatives for targeted applications.
Coordination Chemistry and Supramolecular Assemblies of 2,5 Dibenzylpyrazine
Ligand Design Principles and Chelation Properties of 2,5-Dibenzylpyrazine and its Analogs
The design of ligands based on a pyrazine (B50134) scaffold is predicated on the electronic and structural characteristics of the pyrazine ring and its substituents. The two nitrogen atoms of the pyrazine ring in this compound can act as monodentate or bridging bidentate ligands, coordinating to one or two metal centers, respectively. The benzyl (B1604629) groups at the 2 and 5 positions introduce significant steric bulk, which can influence the coordination geometry and the accessibility of the nitrogen lone pairs.
The chelation properties of this compound are expected to be limited due to the distant positioning of the nitrogen donors. However, its analogs, such as 2,5-bis(2-pyridyl)pyrazine (bppz), which incorporate additional donor atoms on the substituents, exhibit pronounced chelation. In bppz, the pyridyl groups provide additional nitrogen donors that can chelate a single metal ion or bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.gov The benzyl groups in this compound, being non-coordinating, primarily serve to modulate the steric environment around the metal center and can engage in non-covalent interactions, such as π-π stacking, which can influence the resulting supramolecular architecture.
The electronic properties of the pyrazine ring can be tuned by the substituents. The electron-donating nature of the benzyl groups in this compound can enhance the basicity of the pyrazine nitrogens, thereby strengthening the metal-ligand bond. This is in contrast to ligands with electron-withdrawing groups, which would decrease the electron density on the nitrogen atoms and result in weaker coordination.
Synthesis and Structural Characterization of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes involving pyrazine-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For this compound, it is anticipated that it would readily form complexes with a variety of transition metals. The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
Based on these examples, it can be inferred that this compound would likely act as a bridging ligand, connecting two metal centers through its pyrazine nitrogen atoms. The benzyl groups would likely influence the crystal packing through steric hindrance and potential π-π stacking interactions.
Table 1: Crystallographic Data for Selected Metal Complexes with a 2,5-Disubstituted Pyrazine Analog (bppz)
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ni₂(bppz)(H₂O)₈₂·2H₂O | C₁₄H₂₆N₄Ni₂O₁₄S₂ | Monoclinic | P2₁/n | 8.372 | 18.301 | 17.197 | 97.54 |
| [Cu₂Cl₄(bppz)]n | C₁₄H₁₀Cl₄Cu₂N₄ | Monoclinic | C2/m | 13.9124 | 6.1844 | 10.1572 | 112.952 |
Data sourced from a study on 2,5-bis(2-pyridyl)pyrazine (bppz), an analog of this compound. nih.gov
Formation of Heterometallic Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bridging nature of 2,5-disubstituted pyrazine ligands makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials consist of metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. nih.gov The properties of these materials, such as porosity, stability, and catalytic activity, can be tuned by judicious selection of the metal and ligand.
While there are no specific reports on the use of this compound in the formation of heterometallic coordination polymers or MOFs, its analogs have been successfully employed for this purpose. For example, pyrazine-2,5-dicarboxylate has been used to synthesize a 1D coordination polymer with Zn(II). researchgate.net The use of a simple pyrazine (pz) ligand in conjunction with a dicarboxylate linker has led to the formation of a 3D metal-organic framework with Co(II). nih.gov
The bulky benzyl groups of this compound could be advantageous in the design of MOFs with large pores, which is desirable for applications in gas storage and separation. The incorporation of different metal ions into a coordination polymer or MOF containing this compound could lead to heterometallic materials with interesting magnetic or catalytic properties.
Self-Assembly Processes and Supramolecular Architectures Directed by this compound Scaffolds
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. mdpi.com The self-assembly of molecules into well-defined supramolecular architectures is a powerful tool for the construction of functional materials. nih.gov Pyrazine-containing molecules are known to participate in self-assembly processes through hydrogen bonding, π-π stacking, and metal coordination. researchgate.netnih.gov
In the context of this compound, the benzyl groups are expected to play a crucial role in directing the self-assembly process. The aromatic rings of the benzyl groups can engage in π-π stacking interactions, leading to the formation of ordered structures in the solid state. Additionally, C-H···π interactions involving the benzyl groups and the pyrazine ring could further stabilize the supramolecular assembly.
While specific studies on the self-assembly of this compound are scarce, the principles can be inferred from related systems. For instance, the crystal structure of diethyl pyrazine-2,5-dicarboxylate reveals that the molecules are stacked via weak C-H···O hydrogen bonds. nih.gov In pyrazine-2,5-dicarboxamides, molecules are linked by N-H···N hydrogen bonds to form layers, which are further connected by C-H···O interactions to create a three-dimensional supramolecular structure. researchgate.net
Investigation of Metal-Ligand Electronic Interactions within Coordination Compounds
The electronic interactions between a metal ion and a ligand are fundamental to the properties of coordination compounds. These interactions can be probed using various spectroscopic and theoretical techniques. In complexes of pyrazine-based ligands, charge transfer transitions from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT) are often observed in the electronic absorption spectra.
For this compound, the pyrazine ring can act as a π-acceptor, allowing for MLCT transitions from a d-block metal to the π* orbitals of the pyrazine ring. The energy of these transitions would be influenced by the nature of the metal ion and the solvent. The benzyl groups, being weakly electron-donating, would have a modest effect on the energy of the pyrazine π* orbitals.
Computational methods, such as density functional theory (DFT), can provide detailed insights into the electronic structure and bonding of coordination complexes. Such calculations could be used to predict the nature of the metal-ligand interactions in hypothetical complexes of this compound and to rationalize their spectroscopic properties.
Advanced Spectroscopic and Structural Elucidation of 2,5 Dibenzylpyrazine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,5-dibenzylpyrazine derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure.
In a study describing the synthesis of this compound, NMR data was used for its characterization. acs.orgnih.govacs.org The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) groups and the pyrazine (B50134) ring, as well as a characteristic singlet for the benzylic methylene (B1212753) protons. The protons on the pyrazine ring typically appear as a singlet in the aromatic region, confirming the symmetrical 2,5-substitution. The phenyl protons of the benzyl groups exhibit complex multiplets in the aromatic region.
For the derivative, diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate, specific chemical shifts have been reported. iiserpune.ac.in The ¹H NMR spectrum in CDCl₃ shows multiplets for the ten phenyl protons between δ 7.27–7.14 ppm. iiserpune.ac.in The benzylic methylene protons (Ar-CH ₂-Pyrazine) appear as a singlet at δ 4.18 ppm, and the methylene protons of the acetate (B1210297) groups (-CH ₂-COO) are observed as a singlet at δ 3.81 ppm. iiserpune.ac.in The ethyl groups of the acetate functionality are represented by a quartet at δ 4.07 ppm and a triplet at δ 1.27 ppm. iiserpune.ac.in
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate, the spectrum shows signals for the carbonyl carbon, various aromatic carbons, and the aliphatic carbons of the benzyl and acetate groups, which is consistent with the proposed structure. iiserpune.ac.in The chemical shifts from NMR studies are crucial for verifying the successful synthesis and purity of these compounds. epdf.pub
Table 1: Representative ¹H NMR Data for a this compound Derivative Data for Diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate in CDCl₃. iiserpune.ac.in
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (Ar-H ) | 7.27–7.14 | m |
| Benzyl (-CH ₂-) | 4.18 | s |
| Ethyl (-O-CH ₂-CH₃) | 4.07 | q |
| Acetate (-CH ₂-COO) | 3.81 | s |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method used for volatile compounds like pyrazine derivatives.
Upon analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound is expected to show a distinct molecular ion peak (M⁺•) corresponding to its molecular weight. This peak confirms the molecular formula of the compound. The fragmentation of the molecular ion provides valuable structural clues. uni-saarland.debeilstein-journals.org
The fragmentation pattern of this compound is dominated by cleavages characteristic of benzyl-substituted aromatic systems. A primary and highly favorable fragmentation pathway is the cleavage of the benzylic C-C bond (a β-cleavage relative to the pyrazine ring). This leads to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds. The loss of a benzyl radical from the molecular ion would result in a fragment corresponding to the pyrazinylmethyl cation.
Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 272 | [C₁₈H₁₆N₂]⁺• (Molecular Ion) | Electron Ionization |
| 181 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic C-C bond cleavage |
This fragmentation behavior is analogous to that observed for other alkyl-substituted pyrazines, where cleavage of the bond beta to the aromatic ring is a major fragmentation route. massbank.eumassbank.eu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. connectedpapers.comdokumen.pubresearchgate.net These two methods are complementary, as the selection rules for a vibration to be IR- or Raman-active are different.
The FT-IR and Raman spectra of this compound derivatives are characterized by bands corresponding to the vibrations of the pyrazine ring, the phenyl rings, and the linking methylene groups.
Pyrazine Ring Vibrations:
Ring Stretching: The pyrazine ring stretching modes typically appear in the 1400-1600 cm⁻¹ region. For substituted pyrazines, these bands can be observed around 1580, 1525, 1480, and 1415 cm⁻¹. orientjchem.orgacs.org
C-H Vibrations: The aromatic C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹. The in-plane C-H bending modes occur in the 1000-1400 cm⁻¹ range, while the out-of-plane C-H bending vibrations are found below 1000 cm⁻¹. orientjchem.orgacs.org
Benzyl Group Vibrations:
Aromatic C-H Stretching: The C-H stretching modes of the phenyl rings also appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene (B151609) ring are observed near 1600, 1585, 1500, and 1450 cm⁻¹.
Methylene Group Vibrations: The CH₂ group gives rise to symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. The CH₂ scissoring (bending) vibration is typically found near 1465 cm⁻¹.
Studies on copper pyrazine dinitrate have shown that intermolecular interactions, such as hydrogen bonding, can cause significant shifts in the vibrational frequencies, particularly with changes in temperature. mdpi.com Similar effects could be anticipated in the solid-state spectra of this compound derivatives, providing insight into crystal packing.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) in Solution and Solid State
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules. mdpi.comkoreascience.kr These techniques provide information on electronic transitions, conjugation, and the fate of excited states.
The UV-Vis absorption spectrum of pyrazine-based compounds is characterized by π-π* and n-π* transitions. For this compound, the presence of the benzyl chromophores significantly influences the spectrum. A study on a related derivative, diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate, reported absorption maxima (λmax) at 204 nm and 281 nm. iiserpune.ac.in The intense, higher-energy band corresponds to π-π* transitions within the aromatic systems, while the lower-energy band likely has contributions from both π-π* and n-π* transitions, red-shifted due to the extended conjugation.
Many pyrazine derivatives exhibit fluorescence, making them of interest for applications in materials science. nih.gov The fluorescence emission of diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate was observed with an emission maximum (λem) at 443 nm when excited at 281 nm, indicating a significant Stokes shift. iiserpune.ac.in The photophysical properties, including fluorescence quantum yield and lifetime, are sensitive to the molecular structure and the environment (solvent polarity, solid-state packing). rsc.orggrafiati.com For instance, the introduction of electron-donating or withdrawing groups, or extending the π-system, can tune the absorption and emission wavelengths.
Table 3: Photophysical Data for a this compound Derivative Data for Diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate. iiserpune.ac.in
| Parameter | Wavelength (nm) |
| Absorption Maximum (λmax) | 204, 281 |
| Excitation Wavelength (λex) | 281 |
| Emission Maximum (λem) | 443 |
Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, yielding precise atomic coordinates and thus details of bond lengths, bond angles, and torsional angles. koreascience.krrsc.org This technique is unparalleled for determining the absolute conformation of a molecule in the solid state and understanding its packing arrangement.
These studies indicate that the conformation of this compound in the solid state would be heavily influenced by the rotational freedom around the C-C single bonds connecting the benzyl groups to the pyrazine core. The final conformation and crystal packing would be a balance of intramolecular steric effects and intermolecular forces.
Table 4: Representative Crystallographic Data for a Related Pyrazine Derivative Data for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Pyrazine-Phenyl) | 14.2° |
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions
The self-assembly and macroscopic properties of molecular materials are governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. sci-hub.se Advanced techniques are employed to study these non-covalent forces in the solid state.
In the context of this compound derivatives, the crystal packing is expected to be significantly influenced by π–π stacking interactions between the aromatic pyrazine and phenyl rings. Hirshfeld surface analysis, derived from single-crystal X-ray data, is a powerful computational tool to visualize and quantify these intermolecular contacts. For instance, in various substituted pyrazines, C-H···N and C-H···O hydrogen bonds, as well as offset π-π interactions, have been shown to direct the formation of specific three-dimensional supramolecular architectures. rsc.orgiucr.org
In the absence of strong hydrogen bond donors or acceptors on the parent this compound, the packing will likely be dominated by van der Waals forces and π–π stacking. The benzyl groups provide ample opportunity for offset-stacked or T-shaped π-interactions, which are common motifs in the crystal engineering of aromatic compounds. The study of co-crystals, where pyrazine derivatives are crystallized with other molecules like poly-substituted salicylic (B10762653) acids, has shown that strong O-H···N hydrogen bonds become the primary structure-directing interactions, stabilizing the resulting co-crystal.
Theoretical and Computational Investigations of 2,5 Dibenzylpyrazine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, making it ideal for studying molecules like 2,5-dibenzylpyrazine. nih.gov DFT calculations, often employing functionals like B3LYP or M06-L with a suitable basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry, electronic properties, and energetic landscape of the molecule. rsc.orgmdpi.com
The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The pyrazine (B50134) ring itself is planar, but the benzyl (B1604629) substituents introduce conformational flexibility. The key dihedral angles would be those defining the orientation of the phenyl rings relative to the pyrazine core and the rotation around the C-C single bond connecting the benzyl methylene (B1212753) group to the pyrazine ring.
The electronic structure analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For pyrazine derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents. rsc.org Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Representative Calculated Geometric Parameters for Pyrazine and Benzene (B151609) Rings Note: This table presents typical DFT-calculated values for the parent pyrazine and benzene rings to serve as a reference for discussing this compound. Actual values for the substituted compound would vary slightly.
| Parameter | Ring Type | Typical Calculated Value |
| C-C Bond Length | Benzene | ~1.39 Å |
| C-H Bond Length | Benzene | ~1.08 Å |
| C-N Bond Length | Pyrazine | ~1.33 Å |
| C-C Bond Length | Pyrazine | ~1.39 Å |
| C-H Bond Length | Pyrazine | ~1.08 Å |
| C-N-C Angle | Pyrazine | ~116° |
| N-C-C Angle | Pyrazine | ~122° |
Quantum Chemical Modeling of Reaction Pathways and Mechanistic Insights
Quantum chemical modeling is an indispensable tool for exploring the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. ppor.azcolab.ws The synthesis of 2,5-disubstituted pyrazines can be achieved through several routes, and computational methods can help elucidate the most favorable pathways.
One common method for synthesizing symmetrical 2,5-disubstituted pyrazines is the self-condensation of α-amino ketones. mdpi.com A more modern approach involves the acceptorless dehydrogenative coupling of β-amino alcohols, which has been successfully used to synthesize this compound from 2-amino-3-phenylpropane-1-ol using a manganese pincer complex as a catalyst. acs.org A plausible mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by self-coupling to form a 2,5-dihydropyrazine intermediate, which then undergoes a final dehydrogenation to the aromatic pyrazine product. acs.org
Computational modeling of this catalytic cycle would involve:
Reactant and Product Optimization: Calculating the ground state energies of the starting β-amino alcohol and the final this compound product.
Intermediate and Transition State Search: Identifying the structures and energies of all intermediates (e.g., the dihydropyrazine) and the transition states connecting them. This allows for the determination of activation energy barriers for each step.
Kinetic Analysis: Comparing the energy barriers of different potential pathways to determine the most kinetically favorable route. For instance, studies on other pyrazine reactions have used quantum-chemical modeling to reject alternative pathways as kinetically unfavorable. thieme-connect.com
These calculations can clarify the role of the catalyst, rationalize the reaction conditions required, and explain the observed product yields. colab.ws
Analysis of Aromaticity and Electronic Delocalization within the Pyrazine Ring System
Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. researchgate.net The aromaticity of the pyrazine ring in this compound can be quantitatively assessed using several computational indices.
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com A more negative NICS value indicates a stronger diatropic ring current and thus greater aromaticity. scispace.com
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths from an ideal aromatic value. HOMA values range from 0 (for a non-aromatic system) to 1 (for a fully aromatic system like benzene). rsc.orgmdpi.com
For the parent pyrazine molecule, these indices indicate a moderate level of aromaticity, which is generally lower than that of benzene due to the presence of the electronegative nitrogen atoms. scispace.comarxiv.org The introduction of substituents can modulate this aromaticity. Benzyl groups are generally considered to be weakly electron-donating or -withdrawing and are not expected to drastically alter the intrinsic aromaticity of the pyrazine ring, unlike strong activating or deactivating groups. researchgate.net However, computational analysis of related systems shows that even minor electronic effects from substituents like methyl groups can be quantified. researchgate.netdiva-portal.org The delocalization of π-electrons is primarily contained within the pyrazine ring, with minimal extension into the sp³-hybridized methylene bridge of the benzyl groups. aps.org
Table 2: Calculated Aromaticity Indices for Pyrazine and Related Heterocycles Note: These values are taken from literature for comparative purposes. Calculations were performed at various DFT levels. A more negative NICS value and a HOMA value closer to 1 indicate higher aromaticity.
| Compound | HOMA | NICS(1) (ppm) | Reference |
| Benzene | ~1.00 | ~-10.2 | mdpi.com |
| Pyridine (B92270) | ~0.99 | - | mdpi.com |
| Pyrazine | ~0.53 - 0.79 | ~-6.0 | researchgate.netscispace.com |
| 2-Methylpyrazine | ~0.79 | ~-6.1 | researchgate.net |
| 2-Aminopyrazine | ~0.82 | ~-6.5 | researchgate.net |
Prediction and Characterization of Non-Covalent Interactions
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. researchgate.net For this compound, several types of NCIs are conceivable, both intramolecularly and intermolecularly. These include:
π-π Stacking: Interactions between the aromatic pyrazine and/or phenyl rings. These are important for crystal engineering and the formation of molecular aggregates. researchgate.net
CH-π Interactions: Interactions between the C-H bonds of one benzyl group and the π-system of an adjacent ring (either phenyl or pyrazine). These interactions can significantly influence the preferred conformation and packing of the molecule. nih.govnsf.gov
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion. chemrxiv.org This helps in understanding the fundamental nature of the stabilizing forces. acs.org
Visualization tools such as the Non-Covalent Interaction (NCI) plot and the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these weak interactions. researchgate.netchemrxiv.org NCI plots highlight regions of space involved in non-covalent bonding, while QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, providing evidence for their existence and strength. chemrxiv.org
Table 3: Common Non-Covalent Interactions and Their Typical Energy Ranges
| Interaction Type | Typical Energy (kcal/mol) | Relevance to this compound |
| Hydrogen Bond (weak CH-N) | 1-4 | Possible between methylene C-H and pyrazine N |
| π-π Stacking | 2-10 | Between pyrazine and/or phenyl rings |
| CH-π Interaction | 1-3 | Between C-H bonds and aromatic rings |
| Van der Waals (Dispersion) | Variable | Ubiquitous contribution to stability |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent environment. nih.govarxiv.org
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, toluene) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. nih.gov This allows for the exploration of the molecule's conformational landscape. The primary motion would be the rotation of the two benzyl groups.
Key analyses from an MD simulation include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the simulation has reached equilibrium. researchgate.net
Root-Mean-Square Fluctuation (RMSF): This calculates the fluctuation of each atom around its average position. For this compound, the atoms of the phenyl rings and methylene carbons would be expected to show higher RMSF values than the atoms of the more rigid pyrazine core, quantifying the flexibility of the benzyl substituents. researchgate.net
Conformational Clustering: Trajectories can be analyzed to identify the most populated conformational states and the kinetics of interconversion between them.
Simulations can also be used to study aggregation behavior by placing multiple pyrazine molecules in the simulation box, providing insight into the initial stages of self-assembly or crystallization. nih.gov Studies on other pyrazine derivatives have used MD to successfully model their interactions and diffusion within complex environments like biological membranes. researchgate.net
Table 4: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Method |
| Force Field | Defines the potential energy function for the system. | GAFF, CHARMM, AMBER |
| Solvent Model | Explicit representation of solvent molecules. | TIP3P (for water) |
| Ensemble | Statistical ensemble defining thermodynamic variables. | NPT (constant Number, Pressure, Temperature) |
| Temperature | Temperature of the system. | 298 K (25 °C) |
| Pressure | Pressure of the system. | 1 atm |
| Simulation Time | Duration of the simulation. | 100 ns - 1 µs |
Advanced Research Applications and Functionalization Prospects of 2,5 Dibenzylpyrazine Scaffolds
Utilization in Heterogeneous and Homogeneous Catalysis Research
The pyrazine (B50134) ring and its derivatives are integral to the development of sophisticated catalytic systems. While the direct use of 2,5-dibenzylpyrazine as a ligand in catalysis is an area of ongoing exploration, its synthesis and transformation through catalytic methods highlight its relevance in this field. Catalysis is broadly divided into homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. rsc.org
In homogeneous catalysis, earth-abundant metals like manganese are gaining traction for sustainable chemical synthesis. acs.org For instance, 2,5-disubstituted symmetrical pyrazines, including this compound, have been synthesized with high yields through the dehydrogenative self-coupling of β-amino alcohols, a reaction catalyzed by manganese pincer complexes. acs.org Specifically, the reaction of 2-amino-3-phenylpropane-1-ol in the presence of a manganese catalyst yields this compound. acs.org The mechanism involves the initial dehydrogenation of the amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent metal-catalyzed dehydrogenation to form the stable aromatic pyrazine ring. acs.orgacs.org
In the realm of heterogeneous catalysis, where catalysts are typically solid and provide an active surface for reactions, this compound serves as a substrate for producing other valuable compounds. thieme-connect.denih.gov A notable example is the hydrogenation of this compound to yield cis- and trans-2,5-dibenzylpiperazine. This reaction is effectively carried out using a platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere. thieme-connect.de This transformation is significant as the resulting piperazine (B1678402) derivatives are important structural motifs in many pharmaceuticals and complex organic molecules.
Table 1: Catalytic Synthesis and Transformation of this compound
| Reaction Type | Reactant(s) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Homogeneous Catalysis (Synthesis) | 2-Amino-3-phenylpropane-1-ol | Manganese Pincer Complex | This compound | 95% | acs.org |
| Heterogeneous Catalysis (Hydrogenation) | This compound | Platinum(IV) Oxide (PtO₂) | cis- and trans-2,5-Dibenzylpiperazine | 77% (total) | thieme-connect.de |
Integration into Functional Materials for Optoelectronics and Polymer Science
The unique electronic properties of the pyrazine core make its derivatives attractive for use in functional organic materials, particularly in the field of optoelectronics. Pyrazine is an electron-deficient heterocycle, and incorporating it into conjugated molecular structures can lead to materials with excellent electron-transporting capabilities, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org
Research has focused on derivatives such as 2,5-di(aryleneethynyl)pyrazines. researchgate.netrsc.orgworktribe.com These compounds are synthesized by reacting a halogenated pyrazine, like 2,5-dibromo-3,6-dimethylpyrazine, with various ethynylarenes under Sonogashira coupling conditions. researchgate.netrsc.org Quantum chemical calculations have shown that the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) gap for these pyrazine derivatives is lower than that of their benzene (B151609) analogues, and the nitrogen atoms help to localize the HOMO on the central ring's carbon atoms. researchgate.netrsc.org This electronic structure is beneficial for charge transport. When a derivative, 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine, was used as a dopant (20% by weight) in an emissive polymer layer of an OLED, it significantly enhanced the device's external quantum efficiency. researchgate.netrsc.org This improvement is directly attributed to the enhanced electron-transporting properties of the pyrazine system. researchgate.netrsc.org
In polymer science, bio-based monomers are of great interest for creating sustainable plastics. mdpi.com The compound 2,5-furandicarboxylic acid (FDCA), a heterocyclic dicarboxylic acid with a structure related to substituted pyrazines, is considered a key bio-based building block to replace petroleum-derived terephthalic acid. mdpi.comnih.gov Polyesters synthesized from FDCA and various diols exhibit a range of thermal and mechanical properties, demonstrating how heterocyclic cores can be integrated into polymer backbones to create functional materials. mdpi.com While the direct polymerization of this compound is not widely documented, its scaffold represents a potential monomer for creating novel polymers with unique electronic and physical properties.
Table 2: Optoelectronic Properties of a Functionalized Pyrazine Derivative
| Compound | HOMO-LUMO Gap (Calculated) | Application | Key Finding | Reference |
|---|---|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | 3.56 eV | OLED Material Research | Lower energy gap compared to benzene analogue (3.72 eV), indicating favorable electronic properties. | researchgate.netrsc.org |
| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Not specified | Dopant in OLEDs | Enhanced external quantum efficiency of MEH-PPV based OLEDs due to improved electron transport. | researchgate.netrsc.org |
Development of Chemical Sensors and Recognition Systems
Molecular recognition, the specific interaction between two or more molecules through non-covalent bonds, is the fundamental principle behind chemical sensing. wikipedia.org The pyrazine scaffold, with its nitrogen atoms capable of hydrogen bonding and metal coordination, is an excellent candidate for designing molecules for chemical sensing and recognition.
Functionalized pyrazine scaffolds have been synthesized to act as receptors for biologically relevant molecules. A notable example is N,N'-Dibenzylpyrazine-2,6-dicarboxamide, a close derivative of the this compound scaffold. hbni.ac.in This ligand was synthesized from 2,6-dimethylpyrazine (B92225) in a two-step process involving oxidation and subsequent amidation with benzylamine. hbni.ac.in This molecule has demonstrated the ability to bind with amino acids, such as arginine, indicating its potential for use in recognition systems for biological analytes. hbni.ac.in The development of such synthetic receptors is crucial for applications in diagnostics and biotechnology. Other research has also suggested that pyrazine-2,6-dicarboxamide derivatives are suitable for the development of chemical sensors. researchgate.net
The design of chemical sensors often involves integrating a recognition element with a transducer that converts the binding event into a measurable signal. mdpi.com Semiconductor-based sensors, for instance, can detect changes in their electrical properties upon interaction with a target analyte. mdpi.commdpi.com While specific devices employing this compound are still an emerging area, the demonstrated recognition capabilities of its derivatives suggest that immobilizing such scaffolds onto sensor surfaces could lead to novel, selective sensors for various target molecules.
Precursors in the Synthesis of Complex Organic Molecules and Natural Product Analogs
The 2,5-disubstituted pyrazine core is a structural feature found in a number of natural products and biologically active molecules, making this compound a valuable precursor in synthetic organic chemistry. mdpi.com Total synthesis campaigns often rely on robust and versatile building blocks to construct complex molecular architectures.
A key application of this compound is its use as a starting material for the synthesis of 2,5-dibenzylpiperazine (B3377197). thieme-connect.de The hydrogenation of the aromatic pyrazine ring to a saturated piperazine ring is a common strategy to access this important class of compounds. thieme-connect.de Piperazine and its derivatives are prevalent in medicinal chemistry and are core components of numerous approved drugs. The synthesis of both cis and trans isomers of 2,5-dibenzylpiperazine from this compound highlights its utility as a synthetic intermediate. thieme-connect.de
Furthermore, the pyrazine scaffold itself is found in various alkaloids. mdpi.com For example, biomimetic-inspired syntheses of 2,5-disubstituted pyrazine alkaloids have been achieved through the dimerization of α-amino aldehydes, which are readily derived from common amino acids. mdpi.com In nature, enzymatic pathways also lead to the formation of dibenzylpyrazine structures. Reductase (R) domains within certain nonribosomal peptide synthetase (NRPS) enzymes have been shown to catalyze the formation of dibenzylpyrazine and dibenzylpiperazine scaffolds from aromatic amino acids. nih.gov The synthesis of the natural product alocasin A, a pyrazine-linked bisindole alkaloid, starts from 2,5-dibromopyrazine, which serves as the foundational core for the 2,5-disubstitution pattern. mdpi.com These examples underscore the role of the 2,5-disubstituted pyrazine framework as a key building block for accessing complex and biologically relevant molecules.
Exploration as a Structural Motif in Advanced Inorganic Materials and Coordination Networks
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.orgmdpi.com The structure and properties of these materials can be tuned by carefully selecting the metal and the organic linker. The nitrogen atoms of the pyrazine ring make it an effective ligand for coordinating with metal centers, and the benzyl (B1604629) groups of this compound offer further avenues for functionalization and influencing the resulting network's structure.
Research into advanced inorganic materials has utilized functionalized pyrazine scaffolds to create complex coordination networks. For example, N,N'-Dibenzylpyrazine-2,6-dicarboxamide has been used as a ligand to synthesize heterometallic complexes. hbni.ac.in This ligand was first used to form an anionic homoleptic Cobalt(III) complex, which was then reacted with Silver(I) ions in a stepwise manner. hbni.ac.in This process demonstrates how pyrazine-based ligands can be used to direct the assembly of multi-component inorganic structures with variable coordination modes. hbni.ac.in
While many coordination polymers are built with simpler pyridine (B92270) or bipyridine linkers, the fundamental principles apply to pyrazine-based ligands as well. mdpi.comrsc.orgrsc.org The ability of ligands to bridge metal centers allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. rsc.orgnih.gov The specific geometry and connectivity of the network are dictated by the coordination preference of the metal ion and the geometry of the ligand. The 2,5-disubstituted pattern of dibenzylpyrazine makes it a potentially linear linker, ideal for constructing such extended networks. The exploration of this compound and its derivatives as primary building blocks in MOFs and coordination polymers is a promising frontier for creating new materials with potential applications in gas storage, separation, and catalysis. nih.govnih.gov
Concluding Remarks and Future Outlook in 2,5 Dibenzylpyrazine Research
Synthesis and Derivatization Challenges and Opportunities
The synthesis of 2,5-dibenzylpyrazine has seen significant advancements, moving towards more sustainable and efficient methodologies. A notable achievement is the acceptorless dehydrogenative coupling of 2-amino-3-phenylpropane-1-ol, catalyzed by manganese pincer complexes. epj.orgacs.org This method offers a high yield of 95% and is considered environmentally benign as its only byproducts are hydrogen gas and water, marking a substantial improvement over older methods that required stoichiometric bases and generated significant waste. epj.orgnih.gov
Another primary synthetic route involves the chemical modification of DL-Phenylalanine anhydride (B1165640) (also known as 3,6-dibenzylpiperazine-2,5-dione). Treatment of this precursor with phosphoryl chloride (POCl₃) can yield chlorinated derivatives. ijournalse.org However, this pathway presents challenges, as it can lead to a mixture of products, including 3,6-dichloro-2,5-dibenzylpyrazine and 3-chloro-6-hydroxy-2,5-dibenzylpyrazine, alongside resinous materials, necessitating complex purification steps. ijournalse.org The reaction of 3,6-dibenzylpiperazine-2,5-dione with POCl₃ in the presence of pyridine (B92270) has been reported to produce 2,5-dichloro-3,6-dibenzylpyrazine with a 76% yield. bendola.com
These synthetic pathways open up numerous opportunities for derivatization. The chlorinated pyrazines are valuable intermediates for introducing further functionalities through nucleophilic substitution reactions. Furthermore, the pyrazine (B50134) ring can be reduced; for instance, catalytic hydrogenation of this compound over a platinum oxide catalyst yields 2,5-dibenzylpiperazine (B3377197). wikipedia.org A significant challenge in this reduction is controlling the stereochemistry, as it produces a mixture of cis and trans isomers that require separation by techniques like preparative High-Performance Liquid Chromatography (HPLC). wikipedia.org
Future opportunities lie in optimizing reaction conditions to improve the selectivity of these transformations and in exploring novel catalytic systems that offer milder conditions and higher efficiency. The discovery that this compound occurs naturally also suggests that biosynthetic and chemoenzymatic approaches could be developed as alternative, highly specific production routes. rsc.orgrsc.org
Table 1: Selected Synthetic and Derivatization Reactions for this compound
| Precursor(s) | Reagent(s)/Catalyst | Product(s) | Yield | Remarks | Reference(s) |
| 2-Amino-3-phenylpropane-1-ol | Manganese pincer complex, KH, Toluene (B28343), 150 °C | This compound | 95% | Atom-economical, environmentally benign dehydrogenative coupling. | epj.orgacs.org |
| 3,6-Dibenzylpiperazine-2,5-dione | POCl₃, Pyridine | 2,5-Dichloro-3,6-dibenzylpyrazine | 76% | Solvent-free, large-scale chlorination. | bendola.com |
| 3,6-Dibenzylpiperazine-2,5-dione | POCl₃ | 3,6-Dichloro-2,5-dibenzylpyrazine & 3-Chloro-6-hydroxy-2,5-dibenzylpyrazine | Low / Mixture | Reaction can produce a mixture of products and resinous material. | ijournalse.org |
| This compound | H₂ / Platinum oxide | trans-2,5-Dibenzylpiperazine & cis-2,5-Dibenzylpiperazine | 51% (trans), 26% (cis) | Catalytic hydrogenation leads to a mixture of stereoisomers. | wikipedia.org |
Emerging Avenues in Coordination Chemistry and Materials Science
The pyrazine nucleus, with its two nitrogen atoms, is a well-established ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com While specific studies on this compound as a ligand are limited, the potential is evident from research on analogous molecules. For example, pyrazine-2,5-diyldimethanol has been used to synthesize 1D and 3D coordination networks with various transition metals like Cu(II), Zn(II), and Cd(II). mdpi.com
A primary challenge for using this compound as a building block in materials science is the steric hindrance posed by the bulky benzyl (B1604629) groups. These groups might impede the self-assembly processes required for the formation of ordered, porous frameworks. However, this challenge also presents an opportunity. The benzyl groups could be functionalized, for instance, by adding carboxylate or other coordinating groups, to create a larger, more complex, and potentially more rigid linker. Such tailored linkers could lead to the development of novel MOFs with unique pore geometries and properties. wikipedia.orgrsc.org
The field of materials science is continually seeking new organic linkers to construct materials for applications in gas storage, separation, and catalysis. mdpi.commdpi.com The synthesis of coordination polymers from functionalized linkers, such as 2,5-dibromoterephthalic acid with various N-donor ligands, demonstrates the modularity of this approach. rsc.org Future research could focus on synthesizing derivatives of this compound that are amenable to forming robust, high-dimensional networks. The non-covalent interactions, such as π-π stacking offered by the benzyl groups, could also be exploited to control the supramolecular architecture of resulting materials. sfu.ca
Interdisciplinary Research Directions Involving this compound
A significant breakthrough that opens up interdisciplinary research avenues is the identification of this compound as a natural product, named actinopolymorphol D, isolated from a termite gut-associated Streptomyces species. rsc.orgrsc.org This discovery firmly places the compound at the intersection of chemistry and microbiology and provides a strong rationale for exploring its biological activities.
The broader class of pyrazine derivatives is known to exhibit a wide range of pharmacological properties, including antibacterial and antitumor activities. nih.govpharmacophorejournal.com Although specific bioactivity data for this compound is not yet widely reported, its structural similarity to other bioactive heterocyclic compounds makes it a compelling candidate for screening programs. For example, various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown marked inhibition against human cancer cell lines. jcsp.org.pk Similarly, numerous molecular hybrids bearing imidazole (B134444) and other azole moieties have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
Future interdisciplinary research should focus on:
Biological Screening: Systematically evaluating the cytotoxic activity of this compound and its derivatives against a panel of cancer cell lines (e.g., breast, colon, lung) using methods like the MTT assay. nih.govnih.govmdpi.com
Antimicrobial Assays: Testing its efficacy against pathogenic bacteria and fungi, including drug-resistant strains. japsonline.commdpi.com
Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for producing actinopolymorphol D in Streptomyces. This could enable chemoenzymatic synthesis of novel, complex derivatives. bohrium.com
Agrochemical Potential: Screening for herbicidal or insecticidal properties, as many N-heterocycles find use in agriculture.
Methodological Advancements and Their Impact on Future Research
Modern analytical and computational methods are poised to significantly accelerate research on this compound. Advanced spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR, have been crucial for the structural elucidation of its natural form and synthetic derivatives. rsc.org Chromatographic methods, such as preparative HPLC, are indispensable for the purification of reaction products and the separation of isomers. wikipedia.orgoup.com
Perhaps the most impactful methodological advancement is the application of computational chemistry. wikipedia.org Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of pyrazine derivatives. epj.orgbendola.com DFT calculations can be used to:
Predict the geometric and electronic properties of this compound and its derivatives. bohrium.com
Model its interaction with metal centers, providing insights into its potential as a ligand in coordination chemistry. bendola.com
Calculate descriptors for Quantitative Structure-Activity Relationship (QSAR) studies, which can correlate molecular features with biological activity (e.g., olfactive thresholds, toxicity, or antitumor efficacy) and guide the design of more potent analogs. ijournalse.orgijournalse.orgfrontiersin.org
Simulate reaction mechanisms and predict the feasibility of new synthetic pathways. nih.gov
By integrating these in silico techniques with experimental work, researchers can adopt a more rational design approach. frontiersin.org Computational screening can prioritize which derivatives to synthesize, saving time and resources. This synergy between advanced experimental and computational methodologies will be instrumental in overcoming existing challenges and systematically exploring the vast chemical space and application potential of this compound and its future derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
